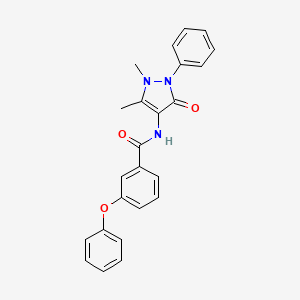

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-17-22(24(29)27(26(17)2)19-11-5-3-6-12-19)25-23(28)18-10-9-15-21(16-18)30-20-13-7-4-8-14-20/h3-16H,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZZKPLSWJODRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the mixture is heated to 50°C and stirred for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing other complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide (5702-68-1)

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxybenzamide (Salicylamide derivative)

- Structure : Features a hydroxyl group at the 2-position of the benzamide.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide

- Structure : Sulfonamide group replaces the benzamide.

- Activity : Exhibits stronger antimicrobial effects due to sulfonamide’s electron-withdrawing nature, which may improve target binding .

Physicochemical Properties

Antimicrobial Activity

- Sulfonamide Derivatives : Exhibit broad-spectrum antimicrobial action (e.g., compound 4b, MIC = 8–16 µg/mL against S. aureus) due to sulfonamide’s mechanism of action in folate biosynthesis inhibition .

- Thiazolidinone Derivatives: Moderate activity (MIC = 32–64 µg/mL) attributed to the thiazolidinone ring’s ability to disrupt bacterial membranes .

- 3-Phenoxybenzamide Target: Expected intermediate activity, as phenoxy groups may enhance membrane penetration but lack sulfonamide’s targeted inhibition .

Anticancer Activity

Pyrazolone derivatives with thioxo-tetrahydropyrimidine moieties (e.g., compound 3 in ) show IC₅₀ values of 30.68–60.72 µM against MCF7 cells, comparable to doxorubicin (71.8 µM) . The target compound’s phenoxy group may improve DNA intercalation or topoisomerase inhibition, though specific data are unavailable.

Crystallographic and Stability Considerations

- Crystal Packing : Dichlorophenyl acetamide derivatives () form hydrogen-bonded dimers (N–H···O), enhancing thermal stability (melting points >250°C) .

- Phenoxybenzamide Target: Likely exhibits similar stability due to aromatic stacking, though the phenoxy group may introduce conformational flexibility, affecting crystallization .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is C21H19N3O3. Its structure is characterized by the presence of a pyrazole ring and a phenoxybenzamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 365.39 g/mol |

| Density | 1.42 g/cm³ |

| Boiling Point | 563.5 °C (Predicted) |

| Solubility | Soluble in DMSO |

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : It has been tested against various bacterial strains and has demonstrated notable antimicrobial effects, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties in animal models, showing promise in reducing inflammation markers.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines.

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB pathway, which is crucial in regulating immune response and inflammation.

- Induction of Apoptosis : It appears to induce apoptosis in cancer cells by activating caspase pathways.

- Scavenging Free Radicals : The antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative damage.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity :

- Antimicrobial Evaluation :

- Anti-inflammatory Study :

Q & A

Q. What are the established synthesis protocols for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzamide, and how are intermediates characterized?

The compound is synthesized via condensation of 4-aminoantipyrine with appropriate acylating agents (e.g., benzoylisothiocyanate or substituted acetamides) in equimolar ratios under mild conditions (CH₂Cl₂, 273 K, triethylamine catalysis). Post-synthesis, intermediates are characterized using:

- Single-crystal XRD : Determines molecular geometry, bond lengths, and torsion angles (e.g., anti-periplanar amide conformations with torsion angles ~177°) .

- FT-IR and NMR : Confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) and substituent positions .

- Elemental analysis : Validates purity (>95%) .

Q. How do spectroscopic and crystallographic data correlate to validate structural integrity?

Key correlations include:

- XRD vs. DFT : Computed bond lengths (e.g., C=O at 1.22 Å) align with experimental XRD data (1.23–1.25 Å) .

- Hydrogen bonding : XRD identifies N–H⋯O interactions (2.8–3.0 Å), while IR confirms corresponding N–H stretches .

- Crystallographic packing : Supramolecular motifs (e.g., R₂²(10) chains) observed in XRD match Hirshfeld surface analysis (π⋯π, C–H⋯O interactions) .

Q. What is the compound’s role as an intermediate in pharmacological applications?

The pyrazolone core is a key scaffold for antipyretic and analgesic agents. Substituents like phenoxybenzamide enhance bioactivity by mimicking natural penicillin side chains, enabling interactions with enzymes (e.g., COX-2) . Modifications at the 4-position (e.g., nitro or sulfonamide groups) improve antifungal and insecticidal properties .

Advanced Research Questions

Q. How do computational methods (DFT, docking) elucidate electronic properties and target binding?

- DFT (B3LYP/6-311G )**: Calculates HOMO-LUMO gaps (~4.5 eV), indicating charge transfer stability. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (e.g., LP(O)→σ*(N–H)) stabilizing the amide group .

- Molecular docking : Predicts binding affinities to biological targets (e.g., COX-2: docking scores −9.2 kcal/mol). Key interactions include π-stacking with phenyl rings and hydrogen bonds with Arg120 .

Q. What intermolecular forces dominate supramolecular assembly, and how are they quantified?

Q. How do structural modifications (e.g., nitro or chloro substituents) alter pharmacological activity?

- Nitro groups : Enhance antibacterial activity (MIC: 12.5 µg/mL vs. S. aureus) by increasing electron-withdrawing effects and binding to bacterial DNA gyrase .

- Chloro substituents : Improve antifungal potency (IC₅₀: 8 µM vs. C. albicans) via hydrophobic interactions with lanosterol demethylase .

- Methylsulfanyl groups : Boost insecticidal activity (LD₅₀: 0.5 µg/mL) by disrupting acetylcholine esterase .

Q. How can contradictory data (e.g., bond length disparities) be resolved in structural studies?

- Multi-technique validation : Cross-check XRD data with DFT-optimized geometries (RMSD < 0.05 Å) .

- Thermal ellipsoid analysis : Assess positional uncertainties in XRD (e.g., ADPs < 0.02 Ų for non-H atoms) .

- Spectroscopic calibration : Use standardized reference compounds (e.g., 4-nitroacetophenone) to calibrate FT-IR/NMR instruments .

Methodological Recommendations

- Crystallization : Use slow evaporation (CH₂Cl₂/EtOH) for high-quality single crystals .

- Computational workflows : Combine Gaussian 16 for DFT and AutoDock Vina for docking, validated with CrystalExplorer for Hirshfeld analysis .

- Bioactivity assays : Prioritize in silico screening (SwissADME) before in vitro testing to optimize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.